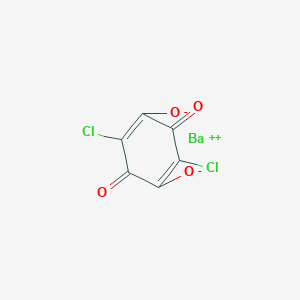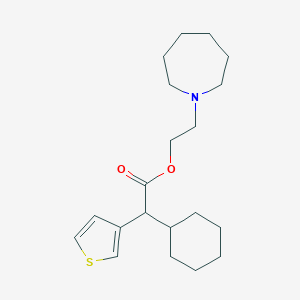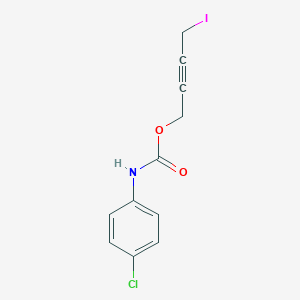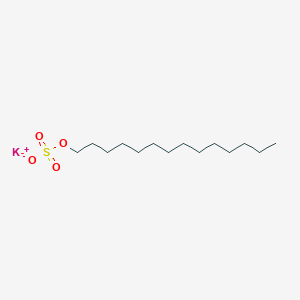
Chromium(III) sulfate, hexahydrate (2:3:6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) sulfate, hexahydrate (2:3:6) is a chemical compound that is used in various scientific research applications. It is a water-soluble salt that contains chromium, a trace element that is essential for human health. Chromium(III) sulfate, hexahydrate (2:3:6) is commonly used in laboratory experiments to study its biochemical and physiological effects on living organisms.
Mecanismo De Acción
The mechanism of action of chromium(III) sulfate, hexahydrate (2:3:6) is not fully understood. It is believed to work by enhancing insulin sensitivity and glucose uptake in cells, which can help regulate blood sugar levels. It may also have antioxidant properties that can protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Chromium(III) sulfate, hexahydrate (2:3:6) has been shown to have various biochemical and physiological effects on living organisms. It can improve glucose metabolism, lipid metabolism, and insulin sensitivity. It may also have anti-inflammatory and antioxidant properties that can protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using chromium(III) sulfate, hexahydrate (2:3:6) in lab experiments is its high solubility in water, which makes it easy to work with. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on chromium(III) sulfate, hexahydrate (2:3:6). One area of focus is its potential therapeutic effects on diabetes, obesity, and cardiovascular disease. Another area of research is its antioxidant properties and how they can be used to protect cells from damage. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds in living organisms.
Métodos De Síntesis
Chromium(III) sulfate, hexahydrate (2:3:6) can be synthesized by reacting chromium(III) oxide with sulfuric acid. The resulting compound is a light blue crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Chromium(III) sulfate, hexahydrate (2:3:6) is commonly used in scientific research to study its effects on living organisms. It has been shown to have potential therapeutic effects on diabetes, obesity, and cardiovascular disease. It is also used in the production of pigments, ceramics, and other industrial applications.
Propiedades
Número CAS |
15005-90-0 |
|---|---|
Nombre del producto |
Chromium(III) sulfate, hexahydrate (2:3:6) |
Fórmula molecular |
Cr3H12O14S2+5 |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
chromium(3+);disulfate;hexahydrate |
InChI |
InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |
Clave InChI |
GEXKWFJSXLCCEG-UHFFFAOYSA-J |
SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
SMILES canónico |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Sinónimos |
CHROMIC SULFATE HEXAHYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



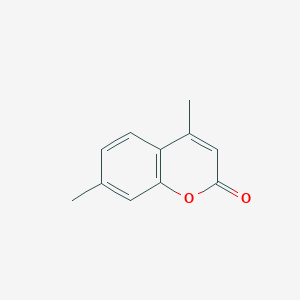
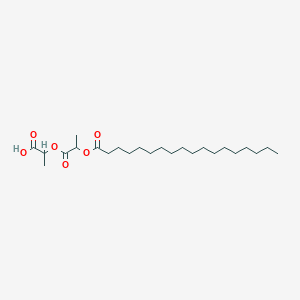
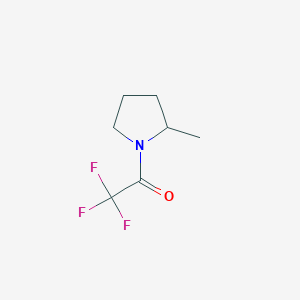

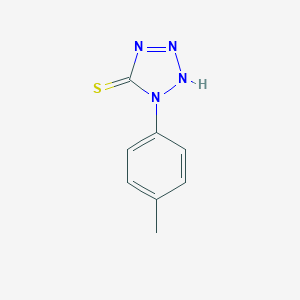
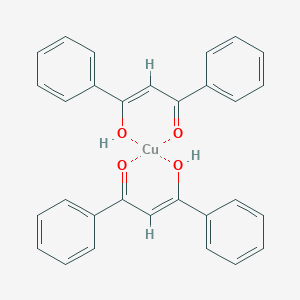
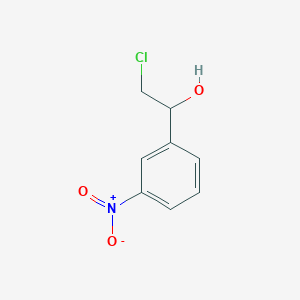
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

